molecular formula C16H15NO2 B1628339 4-Acetyl-N-(4-methoxybenzylidene)aniline CAS No. 23596-02-3

4-Acetyl-N-(4-methoxybenzylidene)aniline

Cat. No.: B1628339
CAS No.: 23596-02-3
M. Wt: 253.29 g/mol
InChI Key: NTBVIRZMEMSQEJ-UHFFFAOYSA-N
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Description

4-Acetyl-N-(4-methoxybenzylidene)aniline is an organic compound with the molecular formula CH3OC6H4CH=NC6H4COCH3. It is also known by its synonyms, such as 1-(4-(((4-Methoxyphenyl)methylene)amino)phenyl)ethanone and 4′-((4-Methoxybenzylidene)amino)acetophenone . This compound is a Schiff base, which is a class of compounds typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetyl-N-(4-methoxybenzylidene)aniline can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and 4-acetylaniline. The reaction typically involves mixing equimolar amounts of the aldehyde and the amine in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction is catalyzed by an acid, such as acetic acid, to facilitate the formation of the Schiff base .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-N-(4-methoxybenzylidene)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde or ketone.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may regenerate the starting materials (amine and aldehyde/ketone).

Scientific Research Applications

4-Acetyl-N-(4-methoxybenzylidene)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Acetyl-N-(4-methoxybenzylidene)aniline involves its interaction with molecular targets, such as enzymes and receptors. The Schiff base moiety can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzylidene)aniline: Similar structure but lacks the acetyl group.

    4-Acetyl-N-methylaniline: Similar structure but lacks the methoxybenzylidene group.

    4′-((4-Methoxybenzylidene)amino)acetophenone: Another synonym for the compound.

Uniqueness

4-Acetyl-N-(4-methoxybenzylidene)aniline is unique due to the presence of both the acetyl and methoxybenzylidene groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[(4-methoxyphenyl)methylideneamino]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12(18)14-5-7-15(8-6-14)17-11-13-3-9-16(19-2)10-4-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBVIRZMEMSQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554803
Record name 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23596-02-3
Record name 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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